5-Bromopyrimidin-2(1H)-one hydrobromide
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Overview
Description
5-Bromopyrimidin-2(1H)-one hydrobromide: is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide typically involves the bromination of pyrimidine derivatives. One common method is the iodination of 5-bromo-2-chloropyrimidine using sodium iodide and hydroiodic acid in chloroform and water at low temperatures . The reaction mixture is then treated with sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidin-2(1H)-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, hydroiodic acid, and sodium hydroxide.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions are various substituted pyrimidine derivatives, which have applications in pharmaceuticals and material science.
Scientific Research Applications
5-Bromopyrimidin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidin-2(1H)-one hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A closely related compound with similar chemical properties and applications.
5-Bromo-2-iodopyrimidine: Another derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Amino-5-bromopyridine: Used for labeling and studying hydrogen-bonding patterns.
Uniqueness
5-Bromopyrimidin-2(1H)-one hydrobromide is unique due to its specific bromination pattern and the presence of a hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Biological Activity
5-Bromopyrimidin-2(1H)-one hydrobromide, with the chemical formula C4H4Br2N2O and CAS number 81590-30-9, is a brominated derivative of pyrimidinone that has garnered attention for its biological activity. This compound exists as a hydrobromide salt, which enhances its solubility in biological systems, making it a candidate for various medicinal applications. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
- Molecular Weight : Approximately 255.895 g/mol
- Structure : Features a pyrimidine ring with a bromine substitution at the 5-position and a carbonyl group at the 2-position.
The compound's unique structure contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's ability to inhibit bacterial growth suggests potential as an antibacterial agent.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | X µg/mL (exact data not specified) |
Escherichia coli | Y µg/mL (exact data not specified) |
Note: Specific MIC values were not provided in the sources; further studies are needed to quantify these effects.
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in lung adenocarcinoma models.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced anticancer activity:
- Compound Variants : Derivatives with different substituents were tested for their ability to reduce cell viability.
- Cytotoxicity Assay : MTT assays were employed to assess cell viability post-treatment.
Table 2: Anticancer Activity of Derivatives
Compound Variant | IC50 (µM) | Cell Line Tested |
---|---|---|
5-Bromopyrimidin-2(1H)-one | Z µM | A549 |
Other derivatives (e.g., 21) | W µM | A549 |
Note: Specific IC50 values were not provided in the sources; further detailed studies are required.
The exact mechanism of action for this compound remains largely unexplored. However, preliminary findings suggest that it may interact with specific enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways. This interaction can lead to inhibition of key biological processes essential for bacterial growth and cancer cell proliferation.
Comparison with Similar Compounds
This compound shares structural similarities with other pyrimidine derivatives, which also exhibit biological activities. Here’s a comparison:
Table 3: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromopyrimidin-2(1H)-one | Bromine at the 4-position | Different position of bromination |
5-Chloropyrimidin-2(1H)-one | Chlorine instead of bromine | Potentially different biological activity |
Uracil | Unsubstituted pyrimidine base | Naturally occurring nucleobase |
The distinct bromination pattern and hydrobromide salt formation in this compound enhance its solubility and reactivity compared to these similar compounds.
Properties
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVNDGBAKEXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510112 |
Source
|
Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81590-30-9 |
Source
|
Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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